REACTION_SMILES
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[CH3:43][OH:44].[CH:2]([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[NH:14][C:15]([CH:16]([O:17][c:18]2[c:19]([CH2:28][CH2:29][CH3:30])[cH:20][c:21]([C:24](=[O:25])[O:26][CH3:27])[cH:22][cH:23]2)[c:31]2[cH:32][c:33]3[c:34]([cH:35][cH:36]2)[O:37][CH2:38][O:39]3)=[O:40])[cH:9][cH:10]1.[K+:42].[K:1].[OH-:41].[OH2:45]>>[CH:2]([CH3:3])([CH3:4])[c:5]1[cH:6][cH:7][c:8]([S:11](=[O:12])(=[O:13])[NH:14][C:15]([CH:16]([O:17][c:18]2[c:19]([CH2:28][CH2:29][CH3:30])[cH:20][c:21]([C:24](=[O:25])[OH:26])[cH:22][cH:23]2)[c:31]2[cH:32][c:33]3[c:34]([cH:35][cH:36]2)[O:37][CH2:38][O:39]3)=[O:40])[cH:9][cH:10]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCCc1cc(C(=O)OC)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O
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Name
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Type
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product
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Smiles
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CCCc1cc(C(=O)O)ccc1OC(C(=O)NS(=O)(=O)c1ccc(C(C)C)cc1)c1ccc2c(c1)OCO2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |